![molecular formula C23H17BrN2O4 B5418753 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile is a chemical compound with potential applications in scientific research. This compound is a member of the acrylonitrile family and has been studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cancer cell proliferation. It may also disrupt the membrane structure of bacteria and fungi, leading to their death. The fluorescent properties of this compound may be attributed to its ability to bind to metal ions.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to bind to metal ions and exhibit fluorescence properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile in lab experiments include its potential for anticancer, antibacterial, and antifungal applications. Additionally, its fluorescent properties make it a useful tool for detecting metal ions. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
For 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile include further investigation of its anticancer, antibacterial, and antifungal properties. Additionally, studies may focus on optimizing the synthesis method to increase yield and reduce cost. Further research may also explore the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
Métodos De Síntesis
The synthesis method of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile involves the reaction of 3-nitrobenzaldehyde, 4-hydroxy-3-bromo-5-methoxybenzaldehyde, and benzyl cyanide in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile has potential applications in scientific research. This compound has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-22-12-17(10-19(14-25)18-8-5-9-20(13-18)26(27)28)11-21(24)23(22)30-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGVASGRMHKYSH-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)
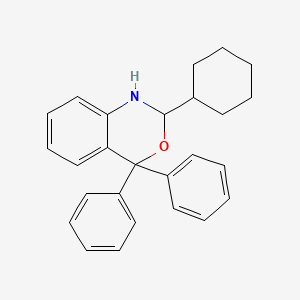
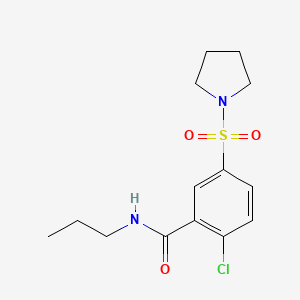
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)
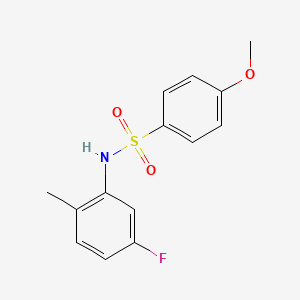
![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
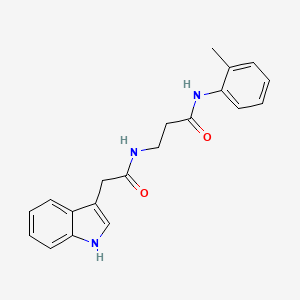
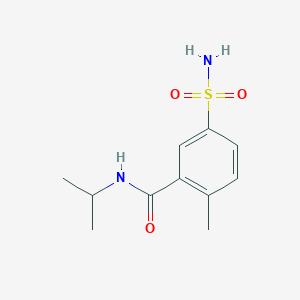
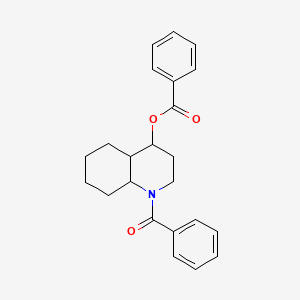
![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)